molecular formula C22H23N3O2S B077590 Dansyltryptamine CAS No. 13285-17-1

Dansyltryptamine

Cat. No. B077590
CAS RN: 13285-17-1
M. Wt: 393.5 g/mol
InChI Key: FLXFAXABPSTODQ-UHFFFAOYSA-N
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Description

Dansyltryptamine, also known as 5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide, is a chemical compound with the molecular formula C22H23N3O2S . It shares its core structure with the neurotransmitter serotonin .


Synthesis Analysis

The synthesis of Dansyltryptamine involves two stages . In the first stage, tryptamine and 5-(dimethylamino)naphth-1-ylsulfonyl chloride react in the presence of poly(4-vinylpyridine) in dichloromethane for 17 hours. In the second stage, the reaction continues with aminomethylated polystyrene in dichloromethane for 5 hours .


Molecular Structure Analysis

Dansyltryptamine has a complex molecular structure that includes a total of 54 bonds. There are 31 non-H bonds, 23 multiple bonds, 6 rotatable bonds, 2 double bonds, 21 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 sulfonamide (thio-/dithio-), and 1 Pyrrole .

Scientific Research Applications

Quantification of Amino Acids

Dansyltryptamine is used in the quantification of amino acids in biological samples, which is a critical tool for studying metabolism . The method involves chemical derivatization and liquid chromatography-mass spectrometry (LC-MS). This method is simple, rapid, and robust, and it considers important factors such as ease of sample preparation, dynamic range, reproducibility, instrument availability, and throughput .

Metabolic Reprogramming

Dansyltryptamine plays a role in metabolic reprogramming. It is part of a protocol for targeted quantification of amino acids, which is essential for studying metabolism .

Liquid Chromatography-Mass Spectrometry (LC-MS)

Dansyltryptamine is used in LC-MS-based methods developed for the quantification of amino acids . One of the major challenges to the development of amino acid analysis methods by LC-MS is that amino acids have diverse chemical properties and do not retain well on traditional reverse-phase columns .

Chemical Derivatization

Dansyltryptamine is used in chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns .

Ion-Pairing Agents

Dansyltryptamine is used in the development of ion-pairing agents which are included in LC solvents to promote amino acid retention on reverse-phase columns .

Hybrid Columns

Dansyltryptamine is used in the development of hybrid columns that retain polar and non-polar amino acids or the use of multiple columns chosen to retain polar or non-polar amino acids .

Mechanism of Action

Dansyltryptamine is a chemical compound with the empirical formula C22H23N3O2S . This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that tryptamine derivatives often interact with serotonin receptors , which play a crucial role in various physiological and pathological processes, including mood regulation, intestinal movement, and cardiovascular function .

Mode of Action

Similar compounds, such as tryptamine derivatives, are known to act as serotonin receptor agonists . This means they bind to serotonin receptors and mimic the action of serotonin, leading to a series of intracellular events that result in the physiological response .

Biochemical Pathways

Dansyltryptamine is likely involved in the tryptamine pathway, which is known to lead to the bioactive auxin, indole-3-acetic acid (IAA). This pathway is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), IAA . .

Pharmacokinetics

A related compound, n,n-dimethyltryptamine (dmt), has been shown to have rapid pharmacokinetics, with a mean elimination half-life of 9-12 minutes . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dansyltryptamine and their impact on bioavailability remain to be elucidated.

Result of Action

Based on its potential interaction with serotonin receptors, it may influence mood, cognition, and various physiological processes .

properties

IUPAC Name

5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-25(2)21-11-5-9-19-18(21)8-6-12-22(19)28(26,27)24-14-13-16-15-23-20-10-4-3-7-17(16)20/h3-12,15,23-24H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXFAXABPSTODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342535
Record name Dansyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13285-17-1
Record name Dansyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13285-17-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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